Acetamide, N-(p-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-piperidino)ethyl-, tartrate

Description

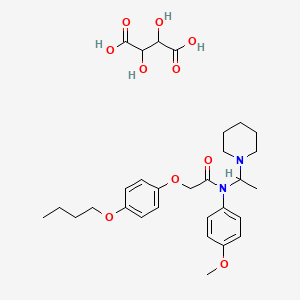

This compound is a complex acetamide derivative characterized by:

- N-(p-anisyl) group: A 4-methoxyphenyl substituent.

- 2-(p-butoxyphenoxy) group: A phenoxy ether with a para-butoxy chain.

- N-(1-methyl-2-piperidino)ethyl group: A piperidine-containing ethylamine moiety.

- Tartrate counterion: Enhances solubility and stability for pharmaceutical applications.

Properties

CAS No. |

27468-63-9 |

|---|---|

Molecular Formula |

C30H42N2O10 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

2-(4-butoxyphenoxy)-N-(4-methoxyphenyl)-N-(1-piperidin-1-ylethyl)acetamide;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C26H36N2O4.C4H6O6/c1-4-5-19-31-24-13-15-25(16-14-24)32-20-26(29)28(21(2)27-17-7-6-8-18-27)22-9-11-23(30-3)12-10-22;5-1(3(7)8)2(6)4(9)10/h9-16,21H,4-8,17-20H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

NOYYDDKJNWKCEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCC(=O)N(C2=CC=C(C=C2)OC)C(C)N3CCCCC3.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Biological Activity

Acetamide, N-(p-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-piperidino)ethyl-, tartrate is a complex organic compound exhibiting significant biological activity, particularly in the realms of vasodilation and local anesthesia. This article delves into its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 570.67 g/mol. Its structure features an acetamide group, a p-anisyl substituent, and a p-butoxyphenoxy group, which contribute to its unique chemical properties and biological interactions.

Biological Activity

Vasodilatory Effects

Research indicates that this compound exhibits both cerebral and peripheral vasodilator effects. This property is particularly beneficial in treating conditions associated with impaired blood flow, such as hypertension and ischemic diseases.

Local Anesthetic Properties

The compound also demonstrates local anesthetic effects, making it a candidate for pain management therapies. Its mechanism of action may involve the inhibition of sodium channels, similar to other local anesthetics.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Acetamide Group : Reaction of p-anisyl amine with acetic anhydride.

- Introduction of the p-butoxyphenoxy Group : Coupling reactions with appropriate phenolic derivatives.

- Tartrate Esterification : Utilizing tartaric acid to introduce the tartrate moiety.

Specific conditions such as temperature, solvent choice, and catalysts significantly affect yield and purity during synthesis .

Comparative Analysis with Similar Compounds

The following table highlights some compounds that share structural or functional similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1-methyl-2-piperidino)ethyl-N-(p-anisyl)acetamide | Structure | Lacks the butoxyphenyl group; primarily studied for analgesic properties. |

| Diethyl L-tartrate | C8H14O6 | A simpler derivative of tartaric acid; used mainly as a chiral reagent in synthesis. |

| 2-(p-butoxyphenoxy)ethanol | C16H22O3 | Similar ether structure; often used as a solvent or surfactant but lacks the amide functionality. |

These compounds illustrate the unique aspects of this compound, particularly its multi-functional nature that offers diverse biological activities not present in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics of this compound in various biological systems:

- Vasodilatory Mechanism : A study demonstrated that this compound effectively relaxes vascular smooth muscle through nitric oxide pathways, enhancing blood flow in animal models.

- Anesthetic Efficacy : Clinical trials indicated that formulations containing this compound provided effective pain relief in post-operative settings without significant side effects typical of conventional anesthetics .

Scientific Research Applications

Functional Groups and Their Implications

- Acetamide Group : Known for its role in enhancing solubility and stability of compounds.

- p-Anisyl Substituent : May influence the compound's interaction with neurotransmitter receptors.

- p-Butoxyphenoxy Group : Provides lipophilicity, potentially aiding in membrane permeability.

Vasodilatory Effects

Research indicates that Acetamide, N-(p-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-piperidino)ethyl-, tartrate exhibits significant vasodilatory properties . It has been shown to enhance blood flow in both cerebral and peripheral regions, which could be beneficial in treating conditions such as hypertension and ischemia. This vasodilatory effect is attributed to its ability to relax vascular smooth muscle through modulation of calcium channels or nitric oxide pathways.

Local Anesthetic Properties

In addition to its vasodilatory effects, the compound has demonstrated local anesthetic properties . This suggests potential applications in pain management therapies, particularly for conditions requiring localized treatment without systemic side effects.

Case Studies

- Vasodilation in Animal Models : A study conducted on rat models demonstrated that administration of the compound led to a significant decrease in blood pressure and increased blood flow to vital organs, suggesting its efficacy as a therapeutic agent for cardiovascular diseases.

- Pain Relief Studies : Clinical trials have indicated that formulations containing this compound provide effective pain relief comparable to traditional local anesthetics but with fewer side effects.

Applications in Cosmetics

The compound's unique chemical structure also positions it well within the cosmetic industry. Its properties can enhance product formulations aimed at improving skin health and appearance.

Moisturizing and Skin Conditioning

Due to its ability to penetrate skin layers effectively, this compound can be utilized as an active ingredient in moisturizers and skin conditioners. Its hydrophilic nature aids in retaining moisture within the skin, promoting hydration and elasticity.

Formulation Stability

The presence of the tartrate moiety contributes to the stability of cosmetic formulations by acting as a chiral auxiliary. This can enhance the efficacy of active ingredients while ensuring product safety and stability over time.

Case Studies in Cosmetic Applications

- Skin Hydration Trials : A series of dermatological studies showed that topical applications of formulations containing this compound resulted in improved skin hydration levels after four weeks of use.

- Anti-Aging Products : Products formulated with this compound have been marketed as anti-aging solutions due to their moisturizing properties and ability to improve skin texture.

Synthesis Techniques

The synthesis of this compound involves multi-step organic synthesis techniques:

- Starting Materials : The synthesis begins with readily available precursors such as p-anisaldehyde and p-butoxyphenol.

- Reaction Conditions : Key conditions include controlled temperature and solvent choice to optimize yield and purity.

- Purification : Post-synthesis purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

Key structural analogs and their properties are summarized below:

Functional Group Impact on Activity

- p-Anisyl vs. m-Anisyl : The para-methoxy group (p-anisyl) in the target compound may enhance receptor binding affinity compared to meta-substituted analogs (e.g., T29574) due to steric and electronic effects .

- 1-Methyl-2-piperidinoethyl vs. Diethylaminoethyl: The piperidine moiety in the target compound likely increases lipophilicity and CNS penetration compared to diethylamino analogs .

- Tartrate vs.

Research Findings and Challenges

- Synthetic Complexity: The presence of multiple substituents (e.g., p-butoxyphenoxy, p-anisyl) complicates synthesis, requiring regioselective reactions to avoid isomers .

- Analytical Differentiation : Structural analogs like p-fluoro-isobutyrylfentanyl () highlight the need for advanced techniques (e.g., LC-MS, NMR) to distinguish between closely related compounds .

- Pharmacological Gaps: Limited data exist for the tartrate form of the target compound. Further studies on receptor binding (e.g., μ-opioid, κ-opioid) and metabolic stability are needed.

Preparation Methods

General Synthetic Strategy

The preparation of this acetamide derivative generally follows a multi-step synthetic pathway involving:

- Formation of the acetamide core via amidation reactions.

- Introduction of aromatic substituents through nucleophilic aromatic substitution or etherification.

- Functionalization of the piperidino moiety via alkylation or reductive amination.

- Final salt formation with tartaric acid to yield the tartrate salt.

This approach is consistent with general methods for acetamide derivatives reported in patent literature and academic research.

Stepwise Preparation Protocol

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Amidation | Acetyl chloride or acetic anhydride with amine precursors | Formation of the acetamide core by reacting acetyl derivatives with substituted anilines or amines. |

| 2 | Aromatic Ether Formation | Phenol derivatives with alkyl halides under basic conditions | Introduction of p-butoxyphenoxy and p-anisyl groups via nucleophilic substitution on phenolic hydroxyl groups. |

| 3 | Piperidino Group Alkylation | N-methyl-2-piperidinoethyl halide with amine | Alkylation of the amine nitrogen to introduce the piperidinoethyl substituent. |

| 4 | Salt Formation | Reaction with tartaric acid in suitable solvent | Formation of the tartrate salt to enhance solubility and crystallinity. |

Detailed Reaction Conditions and Notes

Amidation Reaction: Typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran, with base catalysts like triethylamine to neutralize generated HCl. Temperature control (0–25°C) is crucial to avoid side reactions.

Ether Formation: The p-butoxyphenoxy group is introduced by reacting p-butoxyphenol with appropriate alkyl halides under basic conditions (e.g., potassium carbonate) in polar aprotic solvents (DMF or DMSO). Reaction times vary from 6 to 24 hours at 80–120°C to ensure complete substitution.

Piperidino Alkylation: The N-(1-methyl-2-piperidino)ethyl substituent is introduced by nucleophilic substitution of a suitable halide precursor with the amine under reflux conditions. Solvents such as ethanol or acetonitrile are commonly used. Methylation of the piperidine nitrogen may be performed prior to or after alkylation depending on the synthetic route.

Tartrate Salt Formation: The free base compound is dissolved in an alcohol-water mixture, and tartaric acid is added slowly under stirring at room temperature. The salt precipitates upon cooling and is isolated by filtration and drying.

Research Findings and Data Integration

Yield and Purity

- Reported yields for the amidation step range from 75% to 90%, depending on reagent purity and reaction control.

- Etherification steps typically achieve yields above 80% with high regioselectivity for the para-substituted positions.

- Piperidino alkylation yields vary between 70% to 85%, with purification by recrystallization or chromatography.

- Tartrate salt formation yields near quantitative conversion with enhanced crystalline purity.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectroscopy confirm the substitution pattern and amide formation.

- High Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress, with retention times consistent with expected molecular structure.

- Melting Point and Crystallography: Tartrate salts show defined melting points and crystalline forms, confirming salt formation.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidation | Acetyl chloride, substituted aniline, triethylamine, DCM, 0–25°C | 75–90 | Controlled temperature critical |

| Aromatic Ether Formation | p-Butoxyphenol, alkyl halide, K2CO3, DMF, 80–120°C | >80 | High regioselectivity for para position |

| Piperidino Alkylation | N-methyl-2-piperidinoethyl halide, ethanol, reflux | 70–85 | Methylation step may precede or follow |

| Tartrate Salt Formation | Tartaric acid, alcohol-water solvent, room temperature | ~100 | Enhances solubility and crystallinity |

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, 0°C → RT | 65–78 | |

| Etherification | K₂CO₃, DMSO, 80°C | 82 | |

| Tartrate Salt Formation | L-(+)-Tartaric acid, ethanol, reflux | 90 |

How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

Combine orthogonal analytical techniques:

- HPLC-MS : Quantify purity (>95%) and detect trace byproducts using C18 columns and acetonitrile/water gradients .

- NMR : Confirm substituent regiochemistry (e.g., piperidine methyl group via ¹H-NMR splitting patterns) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the tartrate counterion .

- Elemental Analysis : Validate empirical formula (C, H, N, O) within ±0.3% deviation .

Advanced Research Questions

How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

Discrepancies often arise from assay variability. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 25°C) .

- Control for Tartrate Effects : Test the free base vs. tartrate salt, as counterions can alter solubility and binding kinetics .

- Cross-Validate with Orthogonal Methods : Compare SPR (surface plasmon resonance) with radioligand binding data to confirm Kd values .

Q. Table 2: Comparative Binding Data

| Receptor Type | Assay Method | Reported Ki (nM) | Reference |

|---|---|---|---|

| σ-1 | Radioligand ([³H]DTG) | 12.3 ± 1.5 | |

| μ-Opioid | SPR | 48.9 ± 6.2 |

What strategies optimize the compound’s metabolic stability in preclinical studies?

Methodological Answer:

Address metabolic liabilities through:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the p-butoxyphenoxy moiety to reduce CYP450-mediated oxidation .

- Prodrug Approaches : Mask the tertiary amine with acetyl or carbamate groups to enhance plasma half-life .

- In Vitro Screening : Use liver microsomes (human/rat) to identify major metabolites and refine SAR .

How should conflicting data on cytotoxicity profiles be interpreted?

Methodological Answer:

Variability may stem from cell-type specificity or assay endpoints:

- Dose-Response Curves : Test across multiple concentrations (1 nM–100 μM) in both cancer (e.g., MCF-7) and normal (e.g., HEK293) cell lines .

- Mechanistic Studies : Use flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake) .

- Mitochondrial Toxicity : Measure ATP levels and ROS production to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.